Phenamidine

Overview

Description

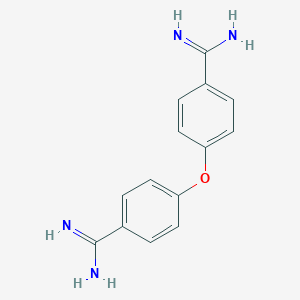

Phenamidine (4,4'-diamidinodiphenyl ether) is an aromatic diamidine compound primarily used as an antiprotozoal agent. Its molecular formula is C₁₄H₁₄N₄O, with a CAS registry number of 101-62-2 (free base) and 620-90-6 (isethionate salt) . Clinically, it is employed to treat Babesia infections (babesiosis) in dogs, horses, and cattle, as well as visceral leishmaniasis (Kala-azar) in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenamidine can be synthesized through several methods. One common route involves the reaction of 4,4’-oxydianiline with cyanogen bromide, followed by hydrolysis to yield the desired product . The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-60°C.

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to maintain optimal conditions and yield high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenamidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to its amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amidine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of this compound oxides.

Reduction: Production of amine derivatives.

Substitution: Generation of substituted amidine compounds.

Scientific Research Applications

Chemical Reactions

Phenamidine undergoes several types of reactions:

- Oxidation : Can form corresponding oxides using agents like potassium permanganate.

- Reduction : Can be reduced to amine derivatives with reducing agents such as lithium aluminum hydride.

- Substitution : Participates in nucleophilic substitution reactions with reagents like alkyl halides.

Chemistry

This compound serves as a reagent in organic synthesis and is utilized as a precursor for other chemical compounds. Its unique amidine structure allows it to participate in various organic reactions, making it valuable for synthetic chemistry.

Biology

In biological research, this compound is employed to study protozoan parasites, particularly Babesia, which affects livestock and pets. Its mechanism of action is believed to interfere with the nuclear metabolism of these parasites, inhibiting DNA and protein synthesis .

Medicine

This compound has been investigated for its potential applications in treating protozoal infections in humans. Studies have indicated its effectiveness against various protozoan species, suggesting it could be a candidate for further clinical research .

Veterinary Science

This compound is primarily used in veterinary medicine to treat infections caused by Babesia in dogs, horses, and cattle. Case studies have demonstrated its efficacy in managing severe cases of babesiosis, showcasing its importance in animal health .

Case Study 1: Efficacy Against Babesia

A study evaluated the effectiveness of this compound compared to other antimalarial agents against Babesia divergens. The results indicated that this compound exhibited significant in vitro activity with a minimum inhibitory concentration (MIC) of 2.2 μg/liter against human isolates .

| Isolate Source | MIC (μg/liter) |

|---|---|

| Muenchen | 5.1 ± 1 |

| Taylor | 2.5 ± 0.4 |

| Le Mans | 2.2 ± 0.0 |

This data highlights this compound's potential as an effective treatment option against protozoan infections.

Case Study 2: Veterinary Application

Research conducted on dogs treated with this compound for babesiosis showed promising results, with significant recovery observed post-treatment. The study documented cases where dogs presented severe symptoms but improved following this compound administration .

Mechanism of Action

The exact mechanism of action of phenamidine is not fully understood. it is believed to interfere with the nuclear metabolism of protozoan parasites, inhibiting the synthesis of DNA, RNA, phospholipids, and proteins . This disruption leads to the death of the parasite and the resolution of the infection.

Comparison with Similar Compounds

Key Pharmacological Properties:

- Mechanism of Action : Binds to protozoal DNA, disrupting replication and transcription .

- Efficacy : In human trials, Phenamidine demonstrated an 86% clinical cure rate for Kala-azar (28/30 patients), though it is less effective than pentavalent antimony compounds .

- Toxicity : Generally well-tolerated in animals, but repeated high doses may cause hepatic damage .

This compound belongs to the aromatic diamidine class, sharing structural and functional similarities with compounds like pentamidine , stilbamidine , propamidine , and imidocarb . Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogous Diamidines

Key Research Findings:

A. Efficacy Against Protozoal Infections

- This compound vs. Pentamidine: this compound shows moderate efficacy against Leishmania donovani (86% cure rate in humans), but pentamidine remains the gold standard for antimony-resistant leishmaniasis and Trypanosoma brucei infections due to higher potency .

- Veterinary Use : this compound (3–8 mg/kg) and imidocarb are mainstays for babesiosis in France, though imidocarb’s prolonged action reduces dosing frequency .

C. Chemical Stability and Formulations

Biological Activity

Phenamidine is a chemical compound that has garnered attention due to its biological activities, particularly in the context of veterinary medicine and parasitology. This article delves into its mechanisms of action, effectiveness against various pathogens, and relevant case studies that highlight its significance.

Overview of this compound

This compound, chemically known as 4-amino-2-(phenylthio)phenylacetamide, is primarily recognized for its use as an anti-parasitic agent. It belongs to the class of amidines and is structurally related to other compounds used in the treatment of protozoan infections. The compound has been studied for its efficacy against various parasites, including Trypanosoma species, which are responsible for diseases such as African sleeping sickness and animal trypanosomiasis.

This compound exerts its biological activity through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : this compound interferes with the synthesis of nucleic acids in protozoan parasites, thereby inhibiting their growth and replication.

- Alteration of Ion Transport : The compound affects ion transport mechanisms in parasites, leading to cellular dysfunction.

- Disruption of Energy Metabolism : By targeting mitochondrial functions, this compound disrupts the energy metabolism of parasites, contributing to their lethality.

Trypanosomiasis

This compound has shown significant activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. Studies indicate that it operates effectively against both the bloodstream and central nervous system stages of the disease. The following table summarizes its effectiveness compared to other treatments:

| Compound | Stage Targeted | Efficacy | Resistance Issues |

|---|---|---|---|

| This compound | Bloodstream & CNS stages | High | Low reported resistance |

| Suramin | Bloodstream stage | Moderate | Resistance in some strains |

| Melarsoprol | CNS stage | High | Resistance common |

Case Studies

- Veterinary Applications : A study conducted on cattle infected with Trypanosoma vivax demonstrated that this compound significantly reduced parasitemia levels within 48 hours post-administration. The treated animals showed improved clinical signs compared to untreated controls, indicating its potential as a therapeutic agent in veterinary medicine .

- Comparative Efficacy Study : In a comparative study involving this compound and imidocarb in treating Babesia divergens infections in cattle, this compound was found to be equally effective. Both compounds resulted in a significant decrease in parasitic load; however, this compound exhibited a faster onset of action .

- Resistance Mechanisms : Research highlighted that while this compound is effective against various Trypanosoma species, emerging resistance mechanisms are being documented. For instance, mutations in transport proteins have been linked to decreased susceptibility to this compound, necessitating ongoing surveillance and research into combination therapies to mitigate resistance development .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

- Pharmacokinetics : this compound displays favorable pharmacokinetic profiles with rapid absorption and distribution in animal models. Its half-life allows for effective dosing regimens without frequent administration.

- Toxicity Profile : Toxicological assessments indicate that this compound has a relatively low toxicity profile in mammals when administered at therapeutic doses. However, monitoring is recommended during prolonged treatments due to potential cumulative effects.

Q & A

Basic Research Questions

Q. What are the foundational pharmacokinetic properties of Phenamidine that influence experimental design in antimicrobial studies?

Methodological Approach: Begin with in vitro ADME assays (Absorption, Distribution, Metabolism, Excretion) using HPLC or LC-MS for quantification . Prioritize solubility testing in physiologically relevant buffers (e.g., PBS at pH 7.4) and assess plasma protein binding via equilibrium dialysis . For in vivo models, use rodent studies with controlled dosing intervals, ensuring ethical compliance (e.g., IACUC protocols) .

Q. How can researchers validate this compound’s mechanism of action against protozoan targets while minimizing off-target effects?

Methodology: Employ target-specific assays (e.g., enzyme inhibition kinetics for trypanothione reductase) combined with CRISPR-based gene knockout validation . Use orthogonal techniques like SPR (Surface Plasmon Resonance) to confirm binding affinity and ITC (Isothermal Titration Calorimetry) for thermodynamic profiling . Include negative controls with structurally analogous inactive compounds .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound efficacy studies?

Guidance: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons, ensuring sample sizes are justified via power analysis (α=0.05, β=0.2) . Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across different parasite strains be systematically resolved?

Analytical Strategy: Conduct a meta-analysis of existing datasets, stratifying results by strain genotype (e.g., SNP profiling) and experimental conditions (e.g., culture media, incubation time) . Apply machine learning (e.g., random forest regression) to identify confounding variables . Validate hypotheses via isogenic strain comparisons under standardized protocols .

Q. What strategies improve the reproducibility of this compound’s in vivo toxicity profiles in translational research?

Methodology: Standardize animal models using genetically homogeneous cohorts and controlled environmental factors (e.g., diet, circadian cycles) . Implement blinded histopathological assessments with inter-rater reliability checks. Share raw data and protocols via open-access repositories to enable cross-lab validation .

Q. How can this compound’s resistance mechanisms be elucidated using multi-omics approaches?

Integrated Workflow: Combine RNA-seq (transcriptomics), LC-MS/MS (proteomics), and NMR-based metabolomics on resistant vs. susceptible strains . Use pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Validate candidate biomarkers via CRISPR interference (CRISPRi) .

Q. What computational methods best predict this compound’s off-target interactions in host cells?

Approach: Perform molecular docking against human proteome databases (e.g., PDB, ChEMBL) using Schrödinger Suite or AutoDock Vina . Validate predictions with thermal shift assays (TSA) and cellular thermal proteome profiling (CPP) . Prioritize targets with high ∆Tm values and functional relevance to adverse effects .

Q. Data Presentation & Ethical Compliance

Q. How should researchers present conflicting this compound data in manuscripts to avoid misinterpretation?

Guidelines: Use contingency tables to juxtapose contradictory findings, annotating methodological variables (e.g., assay type, sample size). Apply the CONSORT or ARRIVE frameworks for in vivo studies to ensure transparency . Discuss limitations in the "Interpretation" section, avoiding overgeneralization .

Q. What ethical considerations are critical when designing this compound trials involving animal or human-derived samples?

Compliance: For animal studies, adhere to the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval . For human samples, ensure informed consent and anonymization per HIPAA/GDPR . Include an ethics statement in all publications .

Properties

IUPAC Name |

4-(4-carbamimidoylphenoxy)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H,(H3,15,16)(H3,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMABBVCVVXMJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5421-89-6 (di-hydrochloride) | |

| Record name | Phenamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10143619 | |

| Record name | Phenamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-62-2 | |

| Record name | Phenamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydibenzamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382086V7IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.